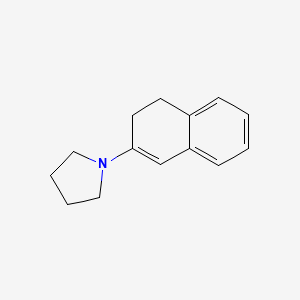

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYAUYAEQBYZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=CC=CC=C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175675 | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21403-95-2 | |

| Record name | 1-(3,4-Dihydro-2-naphthalenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2-naphthyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine. As a derivative of 2-tetralone and pyrrolidine, this compound belongs to the enamine class and serves as a valuable scaffold in medicinal chemistry and neuropharmacological research. This document details its synthesis, analytical characterization, and core functional attributes, with a focus on its presumed interaction with the dopamine transporter (DAT). Included are detailed, field-proven experimental protocols for its synthesis and functional evaluation, designed to provide researchers with the practical insights necessary for its application in a laboratory setting.

Introduction and Chemical Identity

This compound is a cyclic enamine formed from the condensation of 2-tetralone and the secondary amine, pyrrolidine. The pyrrolidine ring is a ubiquitous scaffold in drug discovery, valued for its ability to introduce three-dimensionality and stereochemical complexity into molecules.[1] The incorporation of the dihydronaphthalene moiety creates a rigid, lipophilic structure that is often explored for its potential to interact with central nervous system (CNS) targets.

The defining structural feature of this molecule is the enamine group (a nitrogen atom attached to a double bond), which dictates its chemical reactivity and basicity. Understanding these core properties is essential for its handling, formulation, and application in further chemical synthesis or biological assays.[2][3]

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These data are critical for laboratory handling, storage, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | [4] |

| CAS Number | 21403-95-2 | [2][5] |

| Molecular Formula | C₁₄H₁₇N | [2][5][6] |

| Molecular Weight | 199.29 g/mol | [2][4][5] |

| Appearance | Solid | [2] |

| Melting Point | 82-84 °C | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Basicity and pKa Considerations

The basicity of this compound is conferred by the lone pair of electrons on the nitrogen atom of the pyrrolidine ring. However, in an enamine, these electrons are delocalized into the adjacent carbon-carbon double bond. This resonance effect reduces the electron density on the nitrogen, making enamines significantly less basic than their corresponding saturated alkylamines.

For context, the pKa of the conjugate acid of pyrrolidine is approximately 11.3.[7] Due to electron delocalization, the pKa of protonated this compound is expected to be substantially lower, likely in the range of 4-6. This property is crucial for developing aqueous formulations and understanding its ionization state at physiological pH (approx. 7.4), which in turn affects its membrane permeability and receptor interaction. A formal determination of its pKa is a foundational step in its characterization (see Protocol 2).

Presumed Pharmacological Profile: Dopamine Transporter Interaction

While specific binding affinity data for this compound is not extensively published in readily available literature, its structure is analogous to other known monoamine transporter ligands. The rigid bicyclic system coupled with the amine functionality is a common pharmacophore for dopamine reuptake inhibitors (DRIs).

DRIs act by binding to the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and returning it to the presynaptic neuron.[8][9] By blocking this reuptake mechanism, DRIs increase the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic signaling. This mechanism is central to the action of various therapeutic agents and research chemicals.

Mechanism of Action at the Dopaminergic Synapse

The diagram below illustrates the proposed mechanism of action for a compound like this compound, acting as a competitive inhibitor at the dopamine transporter.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

-

Charging the Flask: To the flask, add 2-tetralone, toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Addition of Amine: Add pyrrolidine (1.2 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/hexanes mixture, to yield the final product.

-

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Protocol 2: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

This protocol outlines the determination of the compound's pKa, a critical parameter for predicting its behavior in biological systems.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized to its conjugate acid.

Protocol 3: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol provides a robust method to determine the inhibitory potency (IC₅₀) of the compound on the human dopamine transporter (hDAT) expressed in a cell line.

Causality: This is a functional assay that directly measures the ability of the test compound to block the transport of dopamine. Using a radiolabeled substrate ([³H]Dopamine) allows for highly sensitive and quantitative detection of uptake. A known DAT inhibitor (e.g., Nomifensine) is used as a positive control to validate the assay performance.

Caption: Workflow for an in vitro dopamine transporter uptake assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably expressing the human dopamine transporter (e.g., HEK-hDAT or CHO-hDAT) into 96-well microplates at a density of 40,000-60,000 cells/well. [10]Allow cells to adhere and grow for 24-48 hours. [11]2. Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1). [8][9]3. Compound Addition: Add assay buffer containing varying concentrations of this compound to the wells. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known DAT inhibitor, e.g., 10 µM Nomifensine). [9]4. Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes. [9]5. Uptake Initiation: Initiate dopamine uptake by adding buffer containing a fixed concentration of [³H]Dopamine (e.g., 50 nM). [8]6. Uptake Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. [8][11]This time is kept short to measure the initial rate of transport.

-

Termination: Terminate the assay by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Dopamine.

-

Detection: Lyse the cells and add a scintillation cocktail. Quantify the amount of intracellular [³H]Dopamine using a microplate scintillation counter. [11]9. Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from all other values. Plot the percentage inhibition of specific uptake against the logarithm of the test compound's concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4]Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. [2]It should be stored in a well-sealed container at 2-8°C. [2][3]

Conclusion

This compound is a well-defined chemical entity with properties that make it a subject of interest for CNS-targeted drug discovery. Its synthesis is straightforward, and its basicity, while reduced by the enamine functionality, is a key parameter for its formulation and biological activity. The provided protocols offer a robust framework for its synthesis and for quantifying its primary pharmacological action as a putative dopamine reuptake inhibitor. This guide serves as a foundational resource for researchers aiming to explore the potential of this and structurally related compounds.

References

-

Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: FDA Global Substance Registration System (GSRS) URL: [Link]

-

Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay Source: The Watchman URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. 1-(3,4-Dihydro-2-naphthyl)pyrrolidin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 21403-95-2 [chemicalbook.com]

- 4. This compound | C14H17N | CID 88889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

1-(3,4-Dihydro-2-naphthyl)pyrrolidine chemical structure and analysis

An In-Depth Technical Guide to 1-(3,4-Dihydro-2-naphthyl)pyrrolidine: Structure, Synthesis, and Analysis

Introduction

This compound is a heterocyclic compound featuring an enamine functional group. Enamines, or vinylamines, are the nitrogen analogs of enols and serve as powerful and versatile intermediates in modern organic synthesis.[1] Their significance was firmly established through the pioneering work of Gilbert Stork, which demonstrated their utility as nucleophilic synthons for the α-alkylation and α-acylation of ketones and aldehydes—a process now famously known as the Stork enamine alkylation.[2][3][4]

This compound is derived from the condensation of 2-tetralone, a common bicyclic ketone, and pyrrolidine, a cyclic secondary amine.[5][6] As such, it acts as a synthetic equivalent of the 2-tetralone enolate, but with the advantages of being stable, isolable, and reacting under milder, neutral conditions, thereby minimizing side reactions like polyalkylation that can plague direct enolate chemistry.[7][8] The pyrrolidine moiety is particularly effective in forming highly nucleophilic enamines.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's core chemical structure, provides a detailed protocol for its synthesis, presents a thorough analysis of its spectroscopic characteristics, and discusses its reactivity and applications in synthetic chemistry.

Chemical Structure and Physicochemical Properties

The structure of this compound integrates a pyrrolidine ring with a dihydronaphthalene system through a carbon-carbon double bond, forming the critical enamine functionality. The nitrogen atom's lone pair of electrons is delocalized into the π-system of the double bond, which significantly increases the electron density on the α-carbon (C3 of the naphthalene system), rendering it highly nucleophilic.[8][9] This electronic property is the foundation of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | [10] |

| CAS Number | 21403-95-2 | [10][11][12] |

| Molecular Formula | C₁₄H₁₇N | [10][11][13][14] |

| Molecular Weight | 199.29 g/mol | [10][11][13][14] |

| Melting Point | 82-84 °C | [11][12] |

| Appearance | Off-white to yellow crystalline solid | |

| InChI Key | YWYAUYAEQBYZFN-UHFFFAOYSA-N | [12] |

The resonance stabilization of the enamine can be visualized as follows, highlighting the nucleophilic character of the α-carbon.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

-

Materials: 2-Tetralone, Pyrrolidine (freshly distilled), Toluene (anhydrous), p-Toluenesulfonic acid monohydrate (p-TsOH), Magnesium Sulfate (anhydrous).

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 2-tetralone (e.g., 10.0 g, 68.4 mmol).

-

Add anhydrous toluene (120 mL) to dissolve the ketone.

-

Add pyrrolidine (e.g., 7.3 g, 102.6 mmol, 1.5 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g).

-

Heat the mixture to reflux using a heating mantle. The formation of water will be observed in the side-arm of the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 3-5 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure enamine product.

Spectroscopic Analysis and Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. Data from NMR, IR, and Mass Spectrometry provide a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 | m | 4H | Ar-H | Protons of the benzene ring. |

| ~ 5.50 | s | 1H | C=C-H | Vinylic proton at C1, deshielded by the double bond. |

| ~ 3.20 | t | 4H | N-CH₂ (Pyrrolidine) | Protons on carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~ 2.80 | t | 2H | Ar-CH₂ | Benzylic protons at C4. |

| ~ 2.40 | t | 2H | C=C-CH₂ | Allylic protons at C3. |

| ~ 1.95 | m | 4H | CH₂-CH₂ (Pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145.0 | C2 (C=C-N) | Vinylic carbon bonded to nitrogen, highly deshielded. |

| ~ 135.0, 133.0 | Quaternary Ar-C | Aromatic carbons at the ring junction. |

| ~ 128.0 - 125.0 | Ar-CH | Protonated aromatic carbons. |

| ~ 105.0 | C1 (C=CH) | Vinylic carbon bonded to hydrogen. |

| ~ 50.0 | N-CH₂ (Pyrrolidine) | α-carbons of the pyrrolidine ring. |

| ~ 30.0 | Ar-CH₂ | Benzylic carbon at C4. |

| ~ 28.0 | C=C-CH₂ | Allylic carbon at C3. |

| ~ 25.0 | CH₂-CH₂ (Pyrrolidine) | β-carbons of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present and confirming the conversion of the starting material. The most significant feature is the appearance of a strong C=C stretch and the complete disappearance of the C=O stretch from the 2-tetralone precursor.

Table 4: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1640 | Strong | C=C Stretch (Enamine) |

| ~ 1600, 1480 | Medium | Aromatic C=C Stretch |

| ~ 1180 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 199, corresponding to the molecular weight of the compound. [10]* Key Fragments: Analysis of the fragmentation pattern can reveal structural components. Common fragmentation pathways for enamines involve cleavage of the pyrrolidine ring or the bonds adjacent to the naphthalene system. A notable fragment is often observed at m/z = 129, which corresponds to the dihydronaphthyl cation radical after the loss of the pyrrolidine moiety and hydrogen rearrangement. [10]

Caption: A plausible fragmentation pathway in mass spectrometry.

Reactivity and Synthetic Applications

The primary value of this compound lies in its enamine reactivity. It serves as an excellent nucleophile for forming new carbon-carbon bonds at the C3 position of the tetralone skeleton.

Stork Enamine Alkylation

The enamine readily reacts with electrophiles such as alkyl halides (especially activated ones like allyl or benzyl halides) and α,β-unsaturated carbonyl compounds (in a Michael addition). [2][4]The reaction proceeds via nucleophilic attack from the C3 carbon onto the electrophile, forming an iminium salt intermediate. [1]Subsequent hydrolysis of this iminium salt with dilute aqueous acid regenerates the ketone, now functionalized at the α-position. [8] This two-step sequence allows for the regioselective mono-alkylation of 2-tetralone at the less-substituted α-carbon, a transformation that is often difficult to achieve with high yield using traditional base-mediated enolate chemistry. [7]

Caption: Reaction scheme for the Stork enamine alkylation.

Conclusion

This compound is a synthetically valuable enamine intermediate that provides a reliable and regioselective route to the functionalization of 2-tetralone. Its synthesis is straightforward, and its structure is readily confirmed through standard spectroscopic techniques. The predictable nucleophilic reactivity of its α-carbon makes it a cornerstone reagent in multi-step organic syntheses, particularly in the construction of complex molecules and scaffolds relevant to medicinal chemistry and drug discovery. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this versatile chemical building block.

References

-

Stork enamine alkylation. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

-

Stork enamine alkylation. (n.d.). In Grokipedia. Retrieved January 21, 2026. [Link]

-

Stork Enamine Synthesis. (n.d.). NROChemistry. Retrieved January 21, 2026. [Link]

-

Stork Enamine Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 21, 2026. [Link]

-

Enamine. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

-

Stork Enamine Synthesis. (n.d.). Chemistry Steps. Retrieved January 21, 2026. [Link]

-

Enamines from Aldehydes and Ketones with Secondary Amines. (n.d.). Chemistry Steps. Retrieved January 21, 2026. [Link]

-

Synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). YouTube. Retrieved January 21, 2026. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026. [Link]

-

Enamines – Formation, Properties, Reactions, and Mechanisms. (2025, April 16). Master Organic Chemistry. Retrieved January 21, 2026. [Link]

-

Addition of Secondary Amines to Form Enamines. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026. [Link]

-

This compound. (n.d.). Global Substance Registration System. Retrieved January 21, 2026. [Link]

-

Pitacco, G., Colonna, F. P., Valentin, E., & Risaliti, A. (1974). Tautomerism of enamines derived from 2-tetralone. Difference in nucleophilic behaviour between morpholine and pyrrolidine enamines. Journal of the Chemical Society, Perkin Transactions 1, 1625-1627. [Link]

Sources

- 1. Enamine - Wikipedia [en.wikipedia.org]

- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 8. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound | C14H17N | CID 88889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 21403-95-2 [m.chemicalbook.com]

- 12. 1-(3,4-二氢-2-萘基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. This compound | 21403-95-2 [chemicalbook.com]

An In-Depth Technical Guide to 1-(3,4-Dihydro-2-naphthyl)pyrrolidine (CAS 21403-95-2): Synthesis, Characterization, and Application in Modern Organic Chemistry

This guide provides a comprehensive technical overview of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, a pivotal enamine intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical validation, and its significant role as a nucleophilic building block, particularly in the context of the Stork enamine alkylation. The narrative emphasizes the rationale behind methodological choices, ensuring a deep, practical understanding of the compound's chemistry and utility.

Introduction and Strategic Significance

This compound (CAS: 21403-95-2) is a cyclic enamine derived from the condensation of 2-tetralone and the secondary amine, pyrrolidine.[1][2] While not an end-product in itself, its significance lies in its role as a highly versatile and reactive intermediate. It functions as a synthetic equivalent of a ketone enolate, enabling chemists to perform nucleophilic additions under neutral or mild conditions, thereby circumventing issues associated with strong bases like self-condensation and polyalkylation.[3][4]

The structural backbone of this molecule combines the dihydronaphthalene (tetralone) moiety with a pyrrolidine ring, both of which are privileged scaffolds in medicinal chemistry.[5][6][7] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in the design of numerous biologically active compounds due to its ability to explore three-dimensional chemical space and engage in specific receptor interactions.[5][8] Consequently, methodologies that allow for the precise functionalization of the tetralone core, facilitated by this enamine, are of high value to drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 21403-95-2 | [9][10] |

| Molecular Formula | C₁₄H₁₇N | [9][11] |

| Molecular Weight | 199.29 g/mol | [9][10] |

| Appearance | Solid | |

| Melting Point | 82-84 °C | [10][12] |

| IUPAC Name | 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | [9] |

| Storage Temperature | 2-8 °C | [12] |

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [9] |

Synthesis: The Formation of a Key Intermediate

The synthesis of this compound is a classic example of enamine formation through the condensation of a ketone with a secondary amine.[13] This reaction is reversible and is mechanistically characterized by the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the enamine.[1][2]

Causality in Synthesis Design

The success of this synthesis hinges on effectively removing the water byproduct to drive the reaction equilibrium toward the product, an application of Le Châtelier's principle.[1] This is most commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. The use of a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA), is critical to protonate the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O) and thus accelerating the dehydration step.[2][13]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials: 2-Tetralone (1.0 eq), Pyrrolidine (1.2 eq), p-Toluenesulfonic acid monohydrate (0.05 eq), Toluene.

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer.

-

Procedure:

-

To a round-bottom flask, add 2-tetralone, toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Add pyrrolidine to the mixture. A slight exotherm may be observed.

-

Fit the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. Progress can also be monitored by Thin Layer Chromatography (TLC), observing the consumption of 2-tetralone.

-

Once complete, cool the reaction mixture to room temperature.

-

-

Workup and Purification:

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to afford the pure enamine.

-

-

Validation: The identity and purity of the product must be confirmed via melting point determination and spectroscopic analysis (NMR, IR, MS) as detailed in the following section.

Analytical Characterization

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized enamine.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, a prominent molecular ion peak (M⁺) is expected at m/z 199, corresponding to its molecular weight.[9]

Table 3: Key Mass Spectrometry Fragments

| m/z Value | Interpretation | Reference |

|---|---|---|

| 199 | [M]⁺, Molecular Ion | [9] |

| 170 | [M - C₂H₅]⁺ or similar fragmentation | |

| 129 | Fragment corresponding to the dihydronaphthalene core | [9] |

| 128 | Further fragmentation of the core structure |[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Although a specific spectrum is not provided in the search results, the expected signals can be predicted based on the molecular structure.

-

¹H NMR:

-

Aromatic Region (~7.0-7.2 ppm): A multiplet integrating to 4H, corresponding to the protons on the benzene ring of the dihydronaphthalene system.

-

Vinylic Region (~4.5-5.5 ppm): A singlet or narrow multiplet integrating to 1H, representing the proton on the enamine double bond. Its chemical shift is influenced by the electron-donating nitrogen atom.

-

Aliphatic Region (~1.8-3.0 ppm): A series of multiplets corresponding to the 8 protons of the two CH₂ groups in the dihydronaphthalene ring and the 4 protons of the two CH₂ groups of the pyrrolidine ring not adjacent to the nitrogen.

-

Aliphatic Region (downfield, ~3.0-3.5 ppm): A multiplet corresponding to the 4 protons of the two CH₂ groups on the pyrrolidine ring adjacent to the nitrogen atom.

-

-

¹³C NMR:

-

Aromatic/Olefinic Region (~100-150 ppm): Expect 8 signals. Six for the aromatic carbons and two for the C=C double bond of the enamine. The carbon bonded to nitrogen will be significantly downfield.

-

Aliphatic Region (~20-60 ppm): Expect 4 signals for the four distinct methylene (CH₂) carbons in the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1650-1600 cm⁻¹: A strong C=C stretching vibration, characteristic of the enamine double bond. This is a key diagnostic peak.

-

~1350-1250 cm⁻¹: C-N stretching.

Reactivity and Synthetic Applications: The Stork Enamine Alkylation

The primary utility of this compound is its role as a potent carbon nucleophile in the Stork enamine synthesis.[14][15] The nitrogen atom's lone pair of electrons engages in resonance with the double bond, creating a high electron density on the β-carbon, making it nucleophilic.[16]

This reactivity allows for the α-alkylation or α-acylation of the parent ketone (2-tetralone) under neutral conditions. The process involves three key steps:

-

Enamine Formation: Synthesis of this compound as described previously.[3]

-

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an alkyl halide like methyl iodide or benzyl bromide), forming a new C-C bond and a transient iminium salt intermediate.[16]

-

Hydrolysis: The iminium salt is readily hydrolyzed, typically with dilute aqueous acid, to regenerate the carbonyl group, yielding the α-substituted ketone and releasing the secondary amine.[3][16]

Caption: The Stork enamine alkylation pathway.

This methodology is foundational in drug discovery and complex molecule synthesis because it provides a reliable and regioselective route to elaborate molecular scaffolds, adding complexity in a controlled manner.[4]

Conclusion

This compound stands as a testament to the power of reactive intermediates in modern organic synthesis. Its straightforward, high-yield preparation and its predictable, potent nucleophilicity make it an invaluable tool for researchers. By enabling the precise α-functionalization of a key bicyclic ketone, it opens avenues for the creation of novel and complex molecular architectures, particularly for professionals engaged in the design and development of new therapeutic agents. A firm grasp of its synthesis, characterization, and reactivity is essential for any scientist looking to leverage the strategic advantages of enamine chemistry.

References

-

Stork Enamine Synthesis | NROChemistry . Available at: [Link]

-

Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps . Available at: [Link]

-

Stork enamine alkylation - Grokipedia . Available at: [Link]

-

Stork enamine reaction: Promising Mechanism with application - Chemistry Notes . Available at: [Link]

-

Carbonyl Condensations with Enamines: The Stork Enamine Reaction | Organic Chemistry Class Notes | Fiveable . Available at: [Link]

-

Enamine - Wikipedia . Available at: [Link]

-

Stork Enamine Synthesis - Chemistry Steps . Available at: [Link]

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts . Available at: [Link]

-

Stork Enamine Synthesis - Organic Chemistry Tutor . Available at: [Link]

-

This compound - PubChem . Available at: [Link]

-

This compound - gsrs . Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI . Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA . Available at: [Link]

-

Pyrrolidine - Wikipedia . Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC . Available at: [Link]

Sources

- 1. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]

- 2. Enamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. fiveable.me [fiveable.me]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. This compound | C14H17N | CID 88889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 21403-95-2 [chemicalbook.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. 21403-95-2 | CAS DataBase [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Potential Mechanism of Action of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a synthetic compound whose pharmacological profile is not extensively characterized in publicly available literature. However, its structural architecture, combining a dihydronaphthalene core with a pyrrolidine moiety, suggests a strong potential for biological activity. The pyrrolidine ring is a well-established pharmacophore present in a multitude of neurologically active agents, while the dihydronaphthalene structure is related to known monoamine receptor ligands.[1][2] This guide provides a comprehensive analysis of the potential mechanisms of action for this compound, based on a detailed examination of its structural components and the known pharmacology of analogous compounds. We will explore plausible molecular targets, propose signaling pathways, and outline a robust experimental framework for the systematic investigation of this compound's bioactivity. This document serves as a foundational resource for researchers seeking to elucidate the therapeutic potential of this and structurally related molecules.

Structural and Physicochemical Analysis

This compound possesses a unique amalgamation of a rigid bicyclic system and a flexible heterocyclic amine. The dihydronaphthalene portion provides a constrained hydrophobic scaffold, while the pyrrolidine ring introduces a basic nitrogen atom, a key feature for interaction with many biological targets. This combination of lipophilic and polar characteristics is common in centrally active agents, suggesting potential for blood-brain barrier penetration.

| Physicochemical Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N | |

| Molecular Weight | 199.29 g/mol | |

| XLogP3-AA | 3.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 |

Postulated Mechanisms of Action Based on Structural Analogs

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[2] Similarly, the 2-aminotetralin core, a close structural relative of the dihydronaphthalene moiety in the title compound, is a well-known pharmacophore for dopaminergic and adrenergic ligands.[3]

Dopaminergic System Modulation

The structural similarity of this compound to known dopamine receptor ligands, particularly D2 and D3 receptor agonists and antagonists, is a primary avenue for investigation.[4][5] The presence of the pyrrolidine nitrogen is crucial for the typical ionic interaction with the conserved aspartate residue in the third transmembrane domain of dopamine receptors.

Hypothesized Signaling Pathway: D2 Receptor Agonism

Caption: Postulated D2 receptor agonism pathway.

Serotonergic System Modulation

Derivatives of pyrrolidine have also been shown to possess high affinity for various serotonin receptors, including 5-HT1A and 5-HT2A, as well as the serotonin transporter (SERT).[6][7][8] The dihydronaphthalene scaffold could contribute to the lipophilicity and shape complementarity required for binding to these targets.

Hypothesized Signaling Pathway: SERT Inhibition

Caption: Hypothesized mechanism of SERT inhibition.

Proposed Experimental Validation

A systematic and multi-tiered approach is essential to elucidate the mechanism of action of this compound. The following experimental workflow is proposed:

Experimental Workflow for Target Identification and Validation

Caption: Proposed experimental workflow.

Tier 1: Initial Screening

Objective: To identify the primary molecular targets of this compound.

Protocol 1: Broad Receptor Screening

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Screening Panel: Submit the compound to a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen44 or similar), testing at a concentration of 10 µM against a wide range of GPCRs, ion channels, transporters, and enzymes.

-

Data Analysis: Analyze the percentage of inhibition for each target. Targets showing significant inhibition (e.g., >50%) are considered primary hits.

Protocol 2: Focused Radioligand Binding Assays

-

Target Selection: Based on structural analogy, prioritize dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, SERT) receptors for detailed analysis.

-

Assay Conditions: Perform competitive binding assays using membranes from cells expressing the receptor of interest and a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Citalopram for SERT).

-

Data Acquisition: Generate concentration-response curves for this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Parameter Calculation: Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

Tier 2: Functional Characterization

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified targets.

Protocol 3: cAMP Accumulation Assay (for Gi/Gs-coupled receptors)

-

Cell Culture: Use cells stably expressing the target receptor (e.g., CHO-D2 cells).

-

Assay Procedure:

-

Pre-treat cells with this compound at various concentrations.

-

Stimulate with a known agonist (e.g., forskolin to activate adenylate cyclase).

-

Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For potential agonists, measure the stimulation of cAMP production (Gs-coupled) or inhibition of forskolin-stimulated cAMP production (Gi-coupled).

-

For potential antagonists, measure the rightward shift of the agonist dose-response curve in the presence of the compound.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, a thorough analysis of its structural components strongly suggests potential interactions with dopaminergic and serotonergic systems. The proposed experimental workflow provides a clear and logical path to systematically investigate these hypotheses. The elucidation of its pharmacological profile will not only contribute to the understanding of this specific molecule but also provide valuable structure-activity relationship insights for the design of novel therapeutics targeting monoaminergic systems. Subsequent studies should focus on lead optimization, pharmacokinetic profiling, and evaluation in relevant disease models based on the initial findings.

References

-

Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 6alpha- and 6beta-N-heterocyclic substituted naltrexamine derivatives as mu opioid receptor... (n.d.). ChEMBL. Retrieved January 21, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Dopamine Receptor Affinity for Antagonists. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. (2017). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). MDPI. Retrieved January 21, 2026, from [Link]

-

The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine: A Technical Guide

Introduction

1-(3,4-Dihydro-2-naphthyl)pyrrolidine, a notable enamine derivative of 2-tetralone, serves as a significant intermediate in synthetic organic chemistry. Its structural integrity and purity are paramount for its successful application in subsequent chemical transformations. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers, scientists, and professionals in drug development for unambiguous structure confirmation and quality control. This document is structured to offer not just the data itself, but also the underlying principles and experimental considerations, ensuring a comprehensive understanding for the scientific community.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound possesses a dihydronaphthalene core bonded to a pyrrolidine ring via an enamine linkage.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Experimental Data: The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Data Summary:

| Feature | m/z | Interpretation |

| Molecular Ion [M]⁺ | 199 | Corresponds to the molecular weight of C₁₄H₁₇N. |

| Fragment Ion | 170 | [M - C₂H₅]⁺ |

| Fragment Ion | 129 | [C₁₀H₉]⁺ |

| Fragment Ion | 128 | [C₁₀H₈]⁺ |

Interpretation and Fragmentation Pathway: The mass spectrum exhibits a prominent molecular ion peak at m/z 199, confirming the molecular weight of the compound. The fragmentation pattern is characteristic of enamines and substituted dihydronaphthalenes. A plausible fragmentation pathway is initiated by the ionization of the nitrogen atom, followed by cleavage of the pyrrolidine ring or rearrangements in the dihydronaphthalene moiety.

The fragment at m/z 170 likely arises from the loss of an ethyl group from the pyrrolidine ring. The prominent peaks at m/z 129 and 128 are indicative of the stable dihydronaphthalene fragment and the naphthalene cation radical, respectively, formed through retro-Diels-Alder type fragmentation and subsequent hydrogen loss.

Caption: Standard NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a suitable inlet system, such as a Gas Chromatograph (GC) for volatile compounds or direct infusion for less volatile samples.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy offers a powerful and complementary approach for the unambiguous structural confirmation and purity assessment of this important synthetic intermediate. While experimental data for all techniques was not available in a single source, the presented analysis, combining experimental MS data with well-established spectroscopic principles for IR and NMR, provides a robust framework for researchers. The detailed protocols and interpretations herein are intended to support the scientific community in their research and development endeavors involving this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Physical and chemical properties of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine

An In-depth Technical Guide to 1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction and Chemical Identity

This compound is a cyclic enamine that serves as a valuable intermediate in organic synthesis. Its structure, which combines a dihydronaphthalene moiety with a pyrrolidine ring, imparts unique reactivity that is exploited in the formation of carbon-carbon bonds. This guide will delve into the fundamental characteristics of this compound, providing both theoretical understanding and practical guidance.

The identity of this compound is established through various internationally recognized identifiers.

| Identifier | Value |

| CAS Number | 21403-95-2[1][2] |

| Molecular Formula | C₁₄H₁₇N[1][2][3][4] |

| IUPAC Name | 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine[3] |

| EC Number | 244-371-9[1] |

| MDL Number | MFCD00001674[2] |

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 199.29 g/mol | [1][2][3][4] |

| Melting Point | 82-84 °C | [1] |

| Appearance | Solid | Implied by melting point |

| Storage Temperature | 2-8°C | |

| Flash Point | Not applicable |

The melting point of 82-84 °C indicates that this compound is a solid at standard laboratory temperatures, which simplifies handling and weighing. The recommended storage at refrigerated temperatures (2-8°C) suggests that the compound may be susceptible to degradation over time at room temperature, possibly through oxidation or hydrolysis.

Spectroscopic Profile

While specific spectra are not provided in the search results, a theoretical spectroscopic profile can be predicted based on the molecule's structure. This is invaluable for compound verification and purity assessment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the dihydronaphthalene ring, the allylic and aliphatic protons of the partially saturated ring, and the protons of the pyrrolidine ring. The vinyl proton on the enamine double bond would appear in the olefinic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two carbons of the enamine double bond (with the carbon alpha to the nitrogen being significantly deshielded), and the aliphatic carbons of both ring systems.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for aromatic and aliphatic groups, and a characteristic strong C=C stretching band for the enamine double bond around 1650-1600 cm⁻¹. The C-N stretching vibration would also be present.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 199.[3] Fragmentation would likely involve the loss of the pyrrolidine ring or parts of the dihydronaphthalene system. Common fragments observed are at m/z values of 128 and 129.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the enamine functional group. Enamines are versatile nucleophiles in organic synthesis.

The nitrogen atom's lone pair of electrons is in conjugation with the double bond, which increases the electron density at the β-carbon atom. This makes the β-carbon nucleophilic and susceptible to attack by a wide range of electrophiles. This reactivity is the basis for the well-known Stork enamine alkylation and acylation reactions.

Caption: General Reactivity Pathway of Enamines

Due to the presence of the nitrogen atom, this compound is also a weak base.

Synthesis

This compound is typically synthesized via the condensation of 2-tetralone with pyrrolidine. This reaction is a classic example of enamine formation from a ketone and a secondary amine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-tetralone and pyrrolidine.

Materials:

-

2-Tetralone

-

Pyrrolidine

-

Toluene (or Benzene)

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-tetralone, a slight excess of pyrrolidine (e.g., 1.2 equivalents), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

-

Reflux and Water Removal: Heat the mixture to reflux. The water formed during the condensation reaction is azeotropically removed with the solvent and collected in the Dean-Stark trap. This is crucial as it drives the equilibrium towards the formation of the enamine product. The reaction progress can be monitored by the amount of water collected.

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the Synthesis of this compound

Stability and Storage

-

Stability: As an enamine, this compound can be sensitive to hydrolysis, especially in the presence of acid. It may also be susceptible to oxidation upon prolonged exposure to air.

-

Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning".[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Wear suitable chemically resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: If handling large quantities or in a poorly ventilated area, a dust mask (such as a type N95) or a respirator may be necessary.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Applications in Synthesis

The primary application of this compound is as a synthetic intermediate. Its enamine functionality allows for its use in Stork enamine alkylation and acylation reactions, which are fundamental methods for forming new carbon-carbon bonds at the α-position of a ketone. This makes it a useful building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

Discovery and history of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine

An In-Depth Technical Guide on the Discovery and History of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. This compound, a classic example of an enamine derived from 2-tetralone, holds significance not as an end-product but as a crucial intermediate in organic synthesis. Its history is intrinsically linked to the development of modern synthetic methodologies, particularly the advent of enamine chemistry pioneered by Gilbert Stork. We will explore the synthesis of its key precursor, 2-tetralone, delve into the mechanistic principles of the Stork enamine synthesis, and detail the specific application of this reaction to produce the title compound. Furthermore, this guide will contextualize the compound within the broader family of 2-aminotetralins, a scaffold known for its diverse pharmacological activities. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical lineage and synthetic utility.

Introduction: The Chemical and Pharmacological Context of the 2-Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry. When functionalized with an amine at the 2-position, the resulting 2-aminotetralin (2-AT) framework serves as a rigid analogue of phenylalkylamines, a class of compounds with profound effects on the central nervous system.[1] This structural constraint locks the side chain, providing valuable insights into structure-activity relationships at various monoamine transporters and receptors.

Derivatives of 2-AT have been investigated for a wide range of pharmacological activities, including as stimulants, anorectics, and agonists for dopamine and alpha-adrenergic receptors.[1][2] For instance, 2-AT itself is a potent stimulant that fully substitutes for d-amphetamine in drug discrimination studies, acting as a norepinephrine-dopamine releasing agent.[1] More complex derivatives, such as MDAT (5,6-methylenedioxy-2-aminotetralin) and its N-methylated counterpart MDMAT, are classified as entactogens, a class of psychoactive substances that includes MDMA.[3][4] The synthesis of these and other pharmacologically active molecules often requires precise control over the introduction of substituents on the tetralin core, a challenge that highlights the importance of versatile synthetic intermediates. This compound is one such critical intermediate, born from a revolutionary advance in synthetic organic chemistry.

The Foundational Precursor: Synthesis and History of 2-Tetralone

The journey to this compound begins with its parent ketone, 2-tetralone (also known as β-tetralone). This colorless oil, with the chemical formula C₁₀H₁₀O, is a ketone derivative of tetralin.[5] Its first documented synthesis was achieved by Eugen Bamberger and Wilhelm Lodter in 1893.[5]

Over the years, numerous methods have been developed for its preparation. One of the most practical and widely cited procedures involves the reductive cleavage of 2-naphthyl ethers.[5] The procedure detailed in Organic Syntheses is an adaptation of the method developed by Cornforth, Cornforth, and Robinson, which utilizes the reduction of β-naphthyl ethyl ether with sodium in ethanol, followed by acidic hydrolysis to yield the ketone.[6]

Experimental Protocol: Synthesis of 2-Tetralone via Naphthyl Ether Reduction

This protocol is adapted from the procedure published in Organic Syntheses.[6]

Step 1: Reduction and Hydrolysis

-

In a 5-liter three-necked flask equipped with a mechanical stirrer and condensers, dissolve 129 g (0.75 mole) of β-naphthyl ethyl ether in 1.5 L of 95% ethanol.

-

Flush the system thoroughly with nitrogen.

-

While stirring efficiently, add 225 g (9.8 g-atoms) of sodium in small portions at a rate that maintains vigorous boiling.

-

After approximately two-thirds of the sodium has been added, introduce an additional 375 mL of 95% ethanol to maintain fluidity. The total addition of sodium should take about 1.5 hours.

-

Once all the sodium has dissolved, sweep the system with nitrogen to remove hydrogen gas.

-

Cautiously add 750 mL of water, followed by 1.5 L of concentrated hydrochloric acid.

-

Heat the acidic mixture at reflux for 30 minutes with stirring, then allow it to cool.

-

Extract the mixture with ten 175-mL portions of a 1:1 benzene-ether mixture.

-

Wash the combined organic extracts with water until the washings are neutral.

-

Remove the solvent by distillation to yield crude 2-tetralone.

Step 2: Purification via Bisulfite Adduct

-

Prepare a solution of sodium bisulfite by dissolving 325 g in 565 mL of water and adding 175 mL of 95% ethanol. Let it stand overnight and filter.

-

Add the filtrate to the crude 2-tetralone and shake vigorously. The bisulfite addition product will precipitate.

-

Keep the mixture cold for several hours, then filter and wash the precipitate with ethanol and ether.

Step 3: Regeneration of Pure 2-Tetralone

-

Suspend 50 g of the bisulfite addition product in 250 mL of water and add 75 g of sodium carbonate monohydrate.

-

Extract the mixture with five 100-mL portions of ether.

-

Wash the combined ether extracts with 10% hydrochloric acid, then with water until neutral.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the ether by distillation and distill the residue under reduced pressure to obtain pure 2-tetralone (b.p. 70–71°C / 0.25 mm).[6]

A Paradigm Shift in Synthesis: The Stork Enamine Reaction

Directly alkylating a ketone like 2-tetralone at the α-carbon using a strong base and an alkyl halide is often problematic. Issues such as polyalkylation, self-condensation (aldol reaction), and lack of regioselectivity in unsymmetrical ketones plague these methods. In 1954, Gilbert Stork introduced a groundbreaking solution that offered a milder and more selective alternative: the Stork enamine synthesis.[7] This method became a cornerstone of modern organic synthesis.[8]

The synthesis relies on the conversion of a carbonyl compound into an enamine, which then acts as a potent, neutral nucleophile.[9] The process involves three key stages: enamine formation, alkylation/acylation, and hydrolysis.[10]

-

Enamine Formation: A ketone or aldehyde is reacted with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) with acid catalysis and removal of water. This forms the enamine, a nitrogen analogue of an enol/enolate.

-

Alkylation: The resulting enamine is nucleophilic at the α-carbon due to the electron-donating effect of the nitrogen lone pair.[9] It readily attacks a range of electrophiles, such as alkyl halides or Michael acceptors, under neutral conditions. This step forms a new carbon-carbon bond and generates an iminium ion.[8][10]

-

Hydrolysis: The iminium ion intermediate is then hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone or aldehyde.[11]

The Stork enamine synthesis provides significant advantages: it proceeds under milder conditions, minimizes polyalkylation, and allows for the selective alkylation of the less-substituted α-carbon in unsymmetrical ketones.[9][11]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This generalized protocol is based on the methodology described by Stork et al. [7]

-

To a solution of 2-tetralone (1.0 eq) in dry benzene or toluene, add pyrrolidine (1.1-1.2 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (typically several hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and the acid catalyst under reduced pressure.

-

The residue, which is the crude enamine, can be purified by distillation under high vacuum or by crystallization. Stork et al. reported a boiling point of 110-120°C (0.1-0.15 mm). [7]The purified product is a solid at room temperature.

Physicochemical Properties and Data

This compound is a stable, isolable enamine intermediate. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21403-95-2 | [12][13] |

| Molecular Formula | C₁₄H₁₇N | [13][14] |

| Molecular Weight | 199.29 g/mol | [14] |

| Appearance | Solid | |

| Melting Point | 82-84 °C | |

| IUPAC Name | 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | [14] |

| Storage Temp. | 2-8°C |

Applications in Synthesis

The primary value of this compound lies in its role as a nucleophilic intermediate for the synthesis of 2-substituted 2-tetralones. As described by Stork, this enamine can be readily alkylated or acylated. [7]For example, reaction with methyl iodide, followed by hydrolysis, yields 1-methyl-2-tetralone. This two-step sequence (enamine formation -> alkylation/hydrolysis) allows for the controlled mono-alkylation of the 2-tetralone core, providing access to a vast array of derivatives that are precursors to pharmacologically active compounds. This method is superior to direct alkylation, which is often difficult to control. [8]By choosing different electrophiles, a diverse library of compounds can be generated from this single, versatile enamine intermediate.

Conclusion

The discovery and synthesis of this compound are not merely a footnote in chemical history but a direct consequence of one of the most important synthetic innovations of the 20th century. Its existence is a testament to the power of the Stork enamine synthesis, a method that solved the long-standing problem of selective ketone alkylation. While the compound itself may not possess significant biological activity, its role as a stable, versatile, and highly reactive intermediate has made it an invaluable tool for synthetic chemists. It provides a reliable gateway to the 2-substituted tetralone scaffold, which continues to be a fertile ground for the discovery of new therapeutic agents. This technical guide has traced its lineage from the early synthesis of its precursor, 2-tetralone, through the revolutionary development of enamine chemistry, to its specific preparation and utility, providing a comprehensive view for the modern researcher.

References

-

2-Tetralone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Stork Enamine Synthesis. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]

-

Stork Enamine Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 21, 2026, from [Link]

-

Stork Enamine Synthesis. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

-

Stork enamine alkylation - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-Aminotetralin - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. (Note: A direct link to the full text requires a subscription. The provided link is to a Scribd upload of the paper: [Link])

-

Ruffolo, R. R., et al. (1984). alpha-Adrenergic Agents. 2. Synthesis and Alpha 1-agonist Activity of 2-aminotetralins. Journal of Medicinal Chemistry, 27(6), 743-8. Retrieved from [Link]

- Method for synthesizing 6-bromo-2-tetralone. (2015). Google Patents. CN104591988A.

-

β-TETRALONE. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367. Retrieved from [Link]

-

A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. (2020). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

This compound | C14H17N | CID 88889. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

MDMAT - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). gsrs. Retrieved January 21, 2026, from [Link]

-

Entactogen - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-